3-Methyl-3Z-heptenoic acid

Description

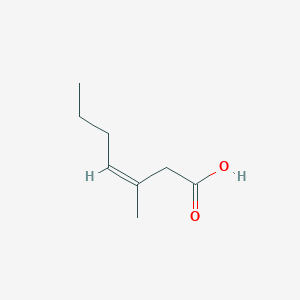

Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.2 g/mol |

IUPAC Name |

(Z)-3-methylhept-3-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-7(2)6-8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5- |

InChI Key |

MXEPBDTXDZEWDM-ALCCZGGFSA-N |

SMILES |

CCCC=C(C)CC(=O)O |

Isomeric SMILES |

CCC/C=C(/C)\CC(=O)O |

Canonical SMILES |

CCCC=C(C)CC(=O)O |

Synonyms |

(E)-3-methyl-3-heptenoic acid (Z)-3-methyl-3-heptenoic acid 3-methylene-heptanoic acid |

Origin of Product |

United States |

Natural Occurrence and Chemoecological Significance

Isolation and Identification from Biological Sources

The identification of 3-Methyl-3Z-heptenoic acid as a naturally occurring semiochemical is a direct result of detailed investigations into the chemical ecology of specific insects.

Source Organisms: Case Study of Callosobruchus maculatus (Cowpea Weevil)

Callosobruchus maculatus, commonly known as the cowpea weevil, is a major pest of stored legumes, particularly in tropical and subtropical regions. conicet.gov.ar Research into the reproductive behavior of this species led to the discovery that females produce a sex pheromone to attract males. nih.gov Through bioassay-guided fractionation and analysis of volatiles from virgin females, this compound was identified as a key component of this pheromone blend. conicet.gov.arresearchgate.net

Context of Discovery within Insect Semiochemistry and Pheromone Research

The discovery of this compound is situated within the broader scientific effort to understand how insects use chemical cues for survival and reproduction. conicet.gov.arnih.gov The identification of this and other related compounds in C. maculatus was achieved through the analysis of active fractions from female extracts. researchgate.netresearchgate.net This process involved separating the crude extract into different chemical classes and testing each for a behavioral response in males. researchgate.net The acidic fractions were found to be behaviorally active, and further analysis using techniques like gas chromatography-mass spectrometry (GC-MS) led to the structural elucidation of this compound and its isomers. researchgate.netresearchgate.net This research is part of a larger body of work on insect pheromones that aims to develop alternative pest management strategies. cabidigitallibrary.org

Ecological Roles in Inter- and Intraspecific Chemical Communication

The significance of this compound lies in its role as a messenger molecule, influencing the behavior of other individuals, both within and between species.

Function as a Constituent of Insect Sex Pheromone Blends

In Callosobruchus maculatus, this compound is a crucial component of the female-produced sex pheromone. conicet.gov.arresearchgate.net It is part of a complex blend that includes several other structurally related acids, such as (E)-3-methyl-3-heptenoic acid, 3-methyleneheptanoic acid, (Z)-3-methyl-2-heptenoic acid, and (E)-3-methyl-2-heptenoic acid. conicet.gov.arresearchgate.net The precise ratio of these components is often critical for eliciting a full behavioral response in males. While each of the five identified acids can individually trigger a response in males, combinations of two or more can result in an additive or even synergistic effect. researchgate.netresearchgate.net

Behavioral Responses Elicited by this compound in Target Organisms

The primary behavioral response elicited by this compound in male Callosobruchus maculatus is attraction and sexual arousal. researchgate.net Laboratory bioassays, including vial tests and wind tunnel experiments, have demonstrated that synthetic versions of this compound can induce upwind flight in males, guiding them toward the pheromone source. researchgate.net Studies have shown that (3Z)-3-methyl-3-heptenoic acid and its 3E isomer elicit the strongest behavioral responses among the identified components. conicet.gov.ar Interestingly, while males of C. maculatus respond to the sex pheromone of the related species C. subinnotatus, the reverse is not true. nih.govresearchgate.net It is thought that (Z)-3-methyl-3-heptenoic acid, the major component of the C. maculatus pheromone, may act as an antagonist, inhibiting the response of C. subinnotatus males. researchgate.netcambridge.org

Advanced Synthetic Methodologies and Chiral Control

Enantioselective and Stereocontrolled Synthesis Strategies

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of chiral molecules. Enantioselective strategies are designed to produce one enantiomer in excess over the other, a critical requirement for synthesizing biologically active molecules that often interact with chiral environments like enzymes and receptors. wikipedia.org

Asymmetric 1,4-addition, also known as asymmetric conjugate addition, is a powerful carbon-carbon bond-forming reaction for creating chiral centers. researchgate.net This method is fundamental for building structural motifs where a new substituent is added at the β-position relative to a carbonyl group. researchgate.net In the context of synthesizing chiral heptenoic acid precursors, this reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst or auxiliary.

Research has demonstrated the successful use of this strategy in synthesizing key chiral intermediates. For example, the synthesis of (R)-3-isopropenyl-6-heptenoic acid, a structurally related chiral acid, was achieved with an enantiomeric excess (ee) of 86% through the asymmetric 1,4-addition of isopropenylmagnesium bromide to an l-ephedrine amide derived from (E)-2,6-heptadienoic acid. cdnsciencepub.comresearchgate.net The reaction is notable for its use of a chiral catalyst system to guide the stereochemical outcome. cdnsciencepub.com Transition metal catalysts, particularly those based on rhodium and palladium, are widely employed for these transformations, often in conjunction with chiral ligands to induce high enantioselectivity. acs.orgbeilstein-journals.org

| Reaction Type | Substrate | Reagent | Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric 1,4-Addition | l-ephedrine amide of (E)-2,6-heptadienoic acid | Isopropenylmagnesium bromide | l-ephedrine | (R)-3-isopropenyl-6-heptenoic acid | 86% | cdnsciencepub.comresearchgate.net |

| Asymmetric 1,4-Addition | Imine from (E)-2,6-heptadienal | Isopropenylmagnesium bromide | (S)-(+)-tert-butyl 2-amino-3,3-dimethylbutyrate | (R)-3-isopropenyl-6-heptenal | >99% | cdnsciencepub.com |

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk This approach involves a three-step process: coupling the auxiliary to the substrate, performing the diastereoselective reaction, and finally removing the auxiliary to yield the enantiomerically enriched product. wikipedia.org The auxiliary can often be recovered and reused, making the process more efficient. wikipedia.orgyork.ac.uk

Evans oxazolidinones and derivatives of ephedrine (B3423809) are common and effective chiral auxiliaries. york.ac.uksigmaaldrich.com In one documented synthesis, l-ephedrine was used as a chiral auxiliary to prepare an amide from (E)-2,6-heptadienoic acid. The subsequent 1,4-addition of a Grignard reagent proceeded with high diastereoselectivity, guided by the chiral environment established by the ephedrine moiety. cdnsciencepub.com After the key bond-forming step, the auxiliary is cleaved, typically through hydrolysis, to release the desired chiral carboxylic acid. wikipedia.orgcdnsciencepub.com This method is particularly powerful as it can establish multiple stereocenters in a controlled manner. wikipedia.org

| Chiral Auxiliary | Substrate Type | Reaction Type | Key Features | Reference |

| l-Ephedrine | α,β-Unsaturated Amide | Asymmetric 1,4-Addition | Forms a temporary amide to direct the approach of a nucleophile, leading to high stereoselectivity. | cdnsciencepub.comsigmaaldrich.com |

| Evans Oxazolidinones | Acyl Oxazolidinone | Asymmetric Alkylation / Aldol Reactions | The bulky auxiliary shields one face of the enolate, forcing the electrophile to attack from the opposite face. york.ac.uk | wikipedia.orgyork.ac.uk |

| Pseudoephedrine | Amide | Asymmetric Alkylation | Used to create chiral α-substituted carboxylic acids with high diastereoselectivity. | wikipedia.org |

The total synthesis of a target molecule like 3-methyl-3Z-heptenoic acid from simple, often achiral, starting materials requires a multi-step sequence where stereochemistry is carefully controlled at each stage. Syntheses of related chiral 3-methyl alkanoic acids have been accomplished starting from readily available chiral precursors.

For instance, both the (R) and (S) enantiomers of 3-methylheptanoic acid have been synthesized from (R)-4-methyl-δ-valerolactone, a chiral starting material. researchgate.net This approach, known as a chiral pool synthesis, utilizes the inherent chirality of a natural product to build a new chiral molecule. york.ac.uk Another strategy involves the 1,4-conjugate addition to esters of (−)-8-phenylmenthol, a chiral alcohol that acts as an auxiliary. researchgate.net These methods are versatile and can be adapted to create a wide variety of chiral 3-methyl alkanoic acids. researchgate.net

Regioselective and Geometrically Controlled Synthetic Routes for Analogues

Beyond controlling stereochemistry, synthetic strategies must also control regioselectivity (where a reaction occurs on a molecule) and the geometry of double bonds (Z or E configuration).

The reaction of Grignard reagents with α,β-unsaturated esters is a classic method for forming carbon-carbon bonds. rsc.org However, these reactions can lead to two different products: the 1,2-addition product (attack at the carbonyl carbon) or the desired 1,4-addition (conjugate addition) product. To selectively form the 1,4-adduct, which is necessary for synthesizing 3-substituted acids, copper salts are often used as catalysts. rsc.orgorganic-chemistry.orgscispace.com The copper-catalyzed conjugate addition of Grignard reagents is a highly effective method for constructing β-alkyl esters with good yields and high regioselectivity. rsc.orgscispace.com

The synthesis of 3-methylheptanoic acid has been achieved via the addition of a Grignard reagent to sec-butyl crotonate. orgsyn.org The success of this reaction relies on specific conditions, such as the slow addition of the ester to a large excess of the Grignard reagent, which helps to suppress the competing 1,2-addition. orgsyn.org The use of bulky esters, like sec-butyl esters, also sterically hinders attack at the carbonyl group, further favoring the 1,4-addition pathway. scispace.com

| Substrate | Grignard Reagent | Catalyst | Key Condition | Predominant Product Type | Reference |

| sec-Butyl crotonate | n-Butylmagnesium bromide | None | Slow addition, excess Grignard | 1,4-Addition | scispace.comorgsyn.org |

| Methyl crotonate | n-Butylmagnesium bromide | Cuprous Chloride (CuCl) | Catalytic CuCl | 1,4-Addition | scispace.com |

| α,β-Unsaturated Esters | Various | CuI-Tol-BINAP | Chiral Ligand | Enantioselective 1,4-Addition | rsc.org |

The malonic ester synthesis is a versatile and reliable method for preparing carboxylic acids. wikipedia.orgmasterorganicchemistry.com The process begins with the deprotonation of a malonic ester, such as diethyl malonate, to form a stabilized enolate. organicchemistrytutor.comchemicalnote.com This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an alkylated malonic ester. chemicalnote.comorganicchemistrytutor.com

To produce a branched-chain acid, this alkylation step can be repeated with a second, different alkyl halide after another deprotonation. wikipedia.orgorganicchemistrytutor.com The resulting dialkylated malonic ester is then subjected to hydrolysis (saponification) followed by acidification and heating. masterorganicchemistry.comorganicchemistrytutor.com The heating step induces decarboxylation, where one of the two carboxyl groups is lost as carbon dioxide, yielding the final substituted carboxylic acid. wikipedia.orgchemicalnote.com This sequence allows for the controlled introduction of two different alkyl groups at the α-carbon, providing a straightforward route to a wide array of branched-chain acids. chemicalnote.com

Methodological Advancements in Reaction Efficiency and Product Purity

The synthesis of specific isomers of substituted alkenoic acids, such as this compound, demands precise control over reaction conditions to ensure high efficiency and purity. Research into the synthesis of structurally related chiral compounds provides significant insights into advanced methodologies applicable to this class of molecules. These methods often focus on asymmetric synthesis to control stereochemistry, which is crucial for achieving the desired biological or chemical properties of the final product.

Methodological advancements have been prominently demonstrated in the asymmetric synthesis of key chiral synthons that are precursors or analogues to complex molecules. One notable approach involves the asymmetric 1,4-addition of organometallic reagents to α,β-unsaturated systems. For instance, the synthesis of (R)-3-isopropenyl-6-heptenoic acid, a related chiral molecule, has been achieved with an enantiomeric excess (ee) of 86%. cdnsciencepub.comcdnsciencepub.com This was accomplished through the 1,4-addition of isopropenylmagnesium bromide to an l-ephedrine amide derived from (E)-2,6-heptadienoic acid, followed by basic hydrolysis. cdnsciencepub.comcdnsciencepub.com

Further refinement of these asymmetric strategies has led to even greater product purity. An alternative route for a related chiral aldehyde demonstrated the potential for near-perfect chiral control, achieving an enantiomeric excess greater than 99%. cdnsciencepub.comcdnsciencepub.com This method utilized the asymmetric 1,4-addition of isopropenylmagnesium bromide to an imine formed from (S)-(+)-tert-butyl 2-amino-3,3-dimethylbutyrate and (E)-2,6-heptadienal. cdnsciencepub.comcdnsciencepub.com While this specific example produces an aldehyde, the underlying principle of using highly effective chiral auxiliaries is a key advancement for producing chiral acids with high purity.

These examples highlight a clear trend in synthetic chemistry towards methods that not only construct the carbon skeleton efficiently but also install chirality with a high degree of control, thereby maximizing the purity of the desired enantiomer.

Detailed Research Findings on Asymmetric Synthesis of Related Chiral Acids

The table below summarizes key findings from asymmetric synthesis routes relevant to the preparation of chiral 3-substituted heptenoic acids, focusing on the chiral control and yield.

| Method | Chiral Auxiliary / Reagent | Key Reaction Step | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Ephedrine Amide Route | l-ephedrine | Asymmetric 1,4-addition of isopropenylmagnesium bromide | (R)-3-isopropenyl-6-heptenoic acid | 86% | Not specified | cdnsciencepub.comcdnsciencepub.com |

| Amino Acid Imine Route | (S)-(+)-tert-butyl 2-amino-3,3-dimethylbutyrate | Asymmetric 1,4-addition of isopropenylmagnesium bromide | (R)-3-isopropenyl-6-heptenal | >99% | Modest | cdnsciencepub.comcdnsciencepub.com |

| Oxazoline Route | (4S,5S)-(+)-2-[1-(E-1,5-hexadienyl)]-4-methoxymethyl-5-phenyl-2-oxazoline | 1,4-addition of n-butyllithium followed by hydrolysis, reduction, and oxidation | 3-n-butyl-6-heptenoic acid | 96% | 44% (for alcohol precursor) | cdnsciencepub.comyorku.ca |

Biosynthetic Pathways and Comparative Metabolism

Elucidation of Biosynthetic Origins of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) originate from primers other than acetyl-CoA, which initiates the synthesis of straight-chain fatty acids. The introduction of methyl branches is accomplished by utilizing short-chain carboxylic acid units derived from propanoate or the catabolism of branched-chain amino acids (BCAAs).

The synthesis of BCFAs is initiated by the substitution of the standard acetyl-CoA primer with a branched-chain acyl-CoA. nih.gov These alternative primers are primarily derived from the metabolic breakdown of the branched-chain amino acids leucine, isoleucine, and valine. plos.orgnih.gov

Propanoate Incorporation: Propionyl-CoA, derived from propanoate, can serve as a primer in fatty acid synthesis. Its incorporation by fatty acid synthase (FASN), instead of acetyl-CoA, results in the formation of odd-chain fatty acids. plos.orgmdpi.com When propionyl-CoA is used as an extender unit by acetyl-CoA carboxylase (ACC) to form methylmalonyl-CoA, it can be incorporated during the elongation phase, leading to a methyl branch on an even-numbered carbon. nih.gov

Branched-Chain Amino Acid (BCAA) Catabolism: The catabolism of BCAAs is a significant source of primers for BCFA synthesis in various organisms, including bacteria and mammals. plos.orgfrontiersin.org

Isoleucine degradation yields both acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to methylmalonyl-CoA, a key precursor for methyl-branched fatty acids. plos.org

Leucine catabolism produces isovaleryl-CoA, which serves as a primer for the synthesis of iso-series BCFAs (methyl branch on the penultimate carbon). researchgate.netwikipedia.org

Valine is catabolized to isobutyryl-CoA, the primer for iso-series BCFAs with an even number of carbons. frontiersin.orgnih.gov

For 3-Methyl-3Z-heptenoic acid, the methyl group at the C-3 position points to a unique biosynthetic step. While typical BCFAs are formed using branched primers at the start of synthesis, the C-3 methyl group suggests the incorporation of a methylmalonyl-CoA unit during the first elongation cycle after priming with a straight-chain precursor like butyryl-CoA.

| Precursor | Derived Primer/Extender | Resulting Fatty Acid Type |

| Acetate (B1210297) | Acetyl-CoA (Primer) | Straight-chain, even-carbon |

| Propanoate | Propionyl-CoA (Primer) | Straight-chain, odd-carbon |

| Propanoate | Methylmalonyl-CoA (Extender) | Methyl-branched chain |

| Leucine | Isovaleryl-CoA (Primer) | iso-branched, odd-carbon |

| Isoleucine | 2-Methylbutyryl-CoA (Primer) | anteiso-branched, odd-carbon |

| Valine | Isobutyryl-CoA (Primer) | iso-branched, even-carbon |

This table summarizes the common precursors and primers/extenders that determine the structure of the resulting fatty acid.

The introduction of a double bond into a saturated fatty acid chain is catalyzed by a class of enzymes known as fatty acid desaturases. wikipedia.orgnih.gov These enzymes are responsible for creating unsaturation at specific positions along the acyl chain.

The reaction mechanism involves the stereospecific removal of two hydrogen atoms from adjacent carbons, forming a double bond. nih.gov Crucially, most fatty acid desaturases produce a double bond in the cis (or Z) configuration. proquest.com This geometric isomerism is a key determinant of the physical properties of the fatty acid, such as its melting point and its role in membrane fluidity. In the biosynthesis of this compound, a specific desaturase would act on the saturated precursor, 3-methylheptanoic acid, to introduce a double bond between the third and fourth carbons, yielding the characteristic Z-configuration.

Comparative Biochemical Analysis of Fatty Acid Elongation and Desaturation Pathways

The biosynthesis of this compound can be contrasted with the more common pathways for straight-chain saturated and unsaturated fatty acids.

| Pathway Feature | Straight-Chain Synthesis | Branched-Chain Synthesis (e.g., this compound) |

| Priming Substrate | Acetyl-CoA | Branched-chain acyl-CoAs (e.g., from BCAAs) or straight-chain primers with subsequent branched extenders. nih.gov |

| Elongation Substrate | Malonyl-CoA | Primarily Malonyl-CoA, but can involve methylmalonyl-CoA for methyl branching. nih.gov |

| Key Enzymes | Acetyl-CoA Carboxylase, Fatty Acid Synthase | BCAA Catabolic Enzymes, Acetyl-CoA Carboxylase (with promiscuity), Fatty Acid Synthase (with promiscuity). nih.govnih.gov |

| Desaturation | Occurs on saturated straight-chain acyl-CoAs via specific desaturases (e.g., Δ9-desaturase). wikipedia.org | Occurs on a saturated branched-chain precursor (3-methylheptanoic acid) via a position-specific desaturase. |

| Final Product Example | Palmitic acid (C16:0), Stearic acid (C18:0) | This compound, iso- and anteiso-fatty acids. frontiersin.orgnih.gov |

This table provides a comparative analysis of the biochemical pathways for straight-chain versus branched-chain fatty acid synthesis.

The elongation process for both pathways involves the repetitive addition of two-carbon units from malonyl-CoA, catalyzed by the multi-enzyme fatty acid synthase complex. However, the substrate promiscuity of both acetyl-CoA carboxylase (which can carboxylate propionyl-CoA to methylmalonyl-CoA) and fatty acid synthase (which can accept non-standard primers and extenders) is fundamental to the synthesis of branched structures. nih.gov

Desaturation pathways are also comparable in their core mechanism but differ in substrate specificity. While enzymes like stearoyl-CoA desaturase (Δ9-desaturase) are highly specific for C16 and C18 straight-chain fatty acids, the formation of this compound necessitates a desaturase capable of recognizing and acting upon a short, branched-chain substrate at the C-3 position. wikipedia.org

Investigation of Enzymatic Systems Governing the Formation of Specific Geometric and Chiral Isomers

The precise three-dimensional structure of fatty acids is critical for their biological function and is dictated by highly specific enzymatic systems.

Geometric Isomerism (Z/E Configuration): The formation of the Z (cis) double bond in this compound is a direct result of the mechanism of fatty acid desaturase enzymes. These enzymes are metalloenzymes, often containing a di-iron center, that catalyze the O₂-dependent dehydrogenation of the fatty acid substrate. wikipedia.org The enzyme's active site geometry constrains the substrate in a way that facilitates the removal of hydrogen atoms to exclusively form a Z-double bond, preventing the formation of the E (trans) isomer. proquest.com This stereospecificity is a hallmark of biological desaturation reactions.

Chiral Isomerism: While this compound itself is not chiral because the C-3 carbon is part of a double bond (sp² hybridized), its saturated precursor, 3-methylheptanoic acid, is chiral at the C-3 position. The stereochemistry of this precursor is determined by the enzymatic systems that produce and incorporate the methyl branch. The use of methylmalonyl-CoA as an extender unit during fatty acid elongation is a key step. The enzyme methylmalonyl-CoA epimerase governs the stereochemistry of the methylmalonyl-CoA pool, ensuring that the correct isomer is available for incorporation by the fatty acid synthase, which itself can exhibit stereoselectivity. The degradation of isoleucine, for instance, produces (S)-2-methylbutyryl-CoA, a chiral primer. nih.gov The enzymes of the BCAA catabolic pathway, such as branched-chain ketoacid dehydrogenase, are thus instrumental in setting the stereochemistry of the precursors that lead to specific chiral isomers of BCFAs. researchgate.netnih.gov

Advanced Spectroscopic and Chromatographic Characterization

Elucidation of Geometric Isomerism (Z/E Configuration) using Spectroscopic Techniques

The distinction between the Z (cis) and E (trans) geometric isomers of 3-methyl-3-heptenoic acid is critical and is primarily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial arrangement of the substituents around the carbon-carbon double bond leads to distinct spectroscopic signatures.

Key methods for elucidation include:

Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between the vinylic proton (H4) and the adjacent allylic protons (H5) can be indicative of the geometry. However, the most definitive coupling is between vinylic protons, which is not applicable here due to the methyl substituent at C3. For related structures, the coupling constant across a double bond (³JHH) is typically in the range of 11-18 Hz for an E (trans) configuration and 6-12 Hz for a Z (cis) configuration. For example, a similar compound, 3,3,6-trimethyl-4(E)-heptenoic acid, displays a coupling constant of J = 15.7 Hz for its vinylic protons, which is characteristic of a trans geometry. wiley.com

¹³C NMR Chemical Shifts: The chemical shifts of the allylic carbon atoms are sensitive to the stereochemistry of the double bond. In Z-isomers, steric compression (gamma-gauche effect) often causes the allylic carbon signals to shift upfield (to a lower ppm value) compared to their E-isomer counterparts. For instance, the resonance of a doubly allylic methylene (B1212753) carbon at approximately δC 30.7 has been used to assign a Z geometry to a double bond in a natural product. researchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can definitively establish geometry by detecting through-space interactions between protons. For the Z-isomer, an NOE would be expected between the methyl group at C3 and the vinylic proton at C4, as they are on the same side of the double bond. Conversely, in the E-isomer, an NOE would be observed between the methyl group at C3 and the methylene protons at C2.

Chiroptical Spectroscopy and Chromatographic Methods for Enantiomeric Excess Determination

Since the C3 methyl group makes 3-methyl-3-heptenoic acid a chiral molecule (once the double bond is hydrogenated or functionalized in a way that makes C3 a stereocenter), determining the enantiomeric excess (ee) is crucial in asymmetric synthesis. nih.gov

A robust and widely used method for determining the enantiomeric excess of a chiral carboxylic acid is to convert the enantiomeric mixture into a pair of diastereomers by reacting it with a single, pure enantiomer of a chiral derivatizing agent. These resulting diastereomers have different physical properties and can be separated and quantified using standard, non-chiral HPLC techniques. cdnsciencepub.com

A common procedure involves:

Activation: The carboxylic acid is first converted to a more reactive species, typically an acid chloride, by treating it with an agent like oxalyl chloride or thionyl chloride.

Derivatization: The activated acid is then reacted with an enantiomerically pure chiral amine or alcohol. A frequently used agent is (R)-(+)-1-(1-naphthyl)ethylamine. cdnsciencepub.com This reaction forms a pair of diastereomeric amides.

HPLC Analysis: The diastereomeric amide mixture is injected into an HPLC system. Separation is typically achieved on a normal-phase column (e.g., silica (B1680970) gel) with a mobile phase consisting of a solvent mixture, such as ethyl acetate (B1210297) in hexane (B92381). cdnsciencepub.com

Quantification: The two diastereomers will have different retention times. cdnsciencepub.com The enantiomeric excess of the original acid is calculated from the relative areas of the two peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides the most detailed information for the complete structural assignment of 3-Methyl-3Z-heptenoic acid. mdpi.com A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY, HSQC, and HMBC) allows for the unambiguous assignment of all proton and carbon signals. mdpi.comresearchgate.net

The ¹H and ¹³C NMR spectra provide a complete map of the carbon and proton skeleton of the molecule. magritek.comweebly.com

¹H NMR Spectroscopy: The proton spectrum gives information on the chemical environment, number, and connectivity of protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOH | ~10-12 | Broad Singlet | Chemical shift is variable and dependent on concentration and solvent. |

| H4 (vinylic) | ~5.3 - 5.6 | Triplet (t) | Coupled to the two H5 protons. |

| H2 (-CH₂-COOH) | ~3.1 | Singlet (s) | Adjacent to a quaternary carbon, so no splitting. |

| H5 (-CH₂-CH=) | ~2.1 | Quartet (q) | Coupled to H4 and H6 protons. |

| C3-CH₃ | ~1.7 | Singlet (s) | Attached to the double bond. |

| H6 (-CH₂-CH₃) | ~1.4 | Sextet | Coupled to H5 and H7 protons. |

| H7 (-CH₃) | ~0.9 | Triplet (t) | Coupled to the two H6 protons. |

¹³C NMR Spectroscopy: The carbon spectrum reveals the number of unique carbon environments in the molecule. weebly.combhu.ac.in For this compound, eight distinct signals are expected.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C1 (-COOH) | ~175-180 | Carbonyl carbon, highly deshielded. |

| C3 (=C(CH₃)-) | ~138-142 | Substituted vinylic carbon. |

| C4 (=CH-) | ~120-125 | Unsubstituted vinylic carbon. |

| C2 (-CH₂-COOH) | ~40-45 | Alpha to carbonyl group. |

| C5 (-CH₂-CH=) | ~28-32 | Allylic carbon. |

| C3-CH₃ | ~20-25 | Methyl group on double bond. |

| C6 (-CH₂-CH₃) | ~22-26 | Aliphatic methylene. |

| C7 (-CH₃) | ~13-15 | Terminal methyl group. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and confirm the molecular formula of the compound. savemyexams.com High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the unambiguous determination of the elemental composition. researchgate.net The molecular formula for this compound is C₈H₁₄O₂ with a monoisotopic mass of 142.099 Da. nih.gov

Electron Ionization (EI) mass spectrometry also induces fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can aid in structural elucidation. For unsaturated carboxylic acids, fragmentation is often initiated by ionization at the C=C double bond or the carbonyl group. wiley.comlibretexts.org

Expected Fragmentation Pattern:

| m/z (mass-to-charge ratio) | Fragment Lost | Proposed Fragment Structure | Notes |

| 142 | - | [C₈H₁₄O₂]⁺ | Molecular ion (M⁺) peak. |

| 125 | -OH | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 97 | -COOH | [M - COOH]⁺ | Loss of the carboxyl group, a common fragmentation for carboxylic acids. libretexts.org |

| 83 | [C₆H₁₁]⁺ | Resulting from cleavage adjacent to the double bond. | |

| 71 | -CH₂COOH | [M - CH₂COOH]⁺ | Loss of the carboxymethyl radical. |

| 45 | [COOH]⁺ | Carboxyl radical ion. wiley.com |

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Chromatography is essential for the purification of this compound after its synthesis and for assessing its purity. semanticscholar.orgwdh.ac.id

Column Chromatography: This is the primary technique for large-scale purification. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. A mobile phase, typically a mixture of non-polar and polar solvents (e.g., a gradient of ethyl acetate in hexane), is passed through the column. The components of the mixture separate based on their differing affinities for the stationary and mobile phases. This compound, being a moderately polar compound, will elute from the column, separated from non-polar byproducts and more polar impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material or for analytical purity checks, HPLC is the method of choice. liverpool.ac.uk Both normal-phase and reverse-phase HPLC can be utilized. Reverse-phase HPLC, using a C18 column with a mobile phase like acetonitrile/water (often with a small amount of acid like formic or acetic acid to suppress ionization of the carboxyl group), is commonly used for purity analysis of carboxylic acids.

Gas Chromatography (GC): For analysis, the carboxylic acid is often converted to a more volatile ester derivative, such as its methyl ester. uva.nl Enantioselective analysis can be performed using GC with a chiral stationary phase, which can separate the enantiomers directly. wiley.comnih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) in Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This method offers both high-resolution separation and definitive structural identification based on mass-to-charge ratio and fragmentation patterns.

In the context of pheromone analysis, crude biological extracts are often subjected to preliminary fractionation before GC/MS analysis. Research has shown that after initial acid-base partitioning to isolate acidic components, the resulting fraction containing this compound can be analyzed by GC/MS. nih.gov The identification is typically confirmed by comparing the gas chromatographic retention time and the mass spectrum of the analyte with those of a synthetically produced standard. nih.gov

The analysis is often performed on a capillary column, such as a Carbowax column, which is suitable for separating acidic compounds. nih.gov The mass spectrometer, operating in electron ionization (EI) mode, bombards the eluted molecules with high-energy electrons (typically 70 eV), causing them to ionize and fragment. etamu.edulcms.cz The resulting fragmentation pattern is a unique "fingerprint" for the molecule. For a carboxylic acid like this compound, characteristic fragmentation includes the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavages along the alkyl chain. libretexts.org

Table 1: Predicted Collision Cross Section (CCS) and m/z for this compound Adducts

| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.10666 | 132.5 |

| [M+Na]⁺ | 165.08860 | 138.8 |

| [M-H]⁻ | 141.09210 | 131.3 |

| [M+NH₄]⁺ | 160.13320 | 153.5 |

| [M+K]⁺ | 181.06254 | 137.8 |

| [M+H-H₂O]⁺ | 125.09664 | 128.2 |

Data sourced from PubChemLite. uni.lu This table is interactive. You can sort and filter the data.

Column Chromatography and Thin Layer Chromatography for Fractionation

Prior to final analysis by GC/MS, chromatographic fractionation techniques are essential for purifying and concentrating this compound from complex mixtures. Column chromatography and thin-layer chromatography (TLC) are widely employed for this purpose.

Column Chromatography

Column chromatography is a preparative technique used to separate individual chemical compounds from a mixture. For the isolation of this compound, silica gel is a commonly used stationary phase. nih.gov In one study, crude extracts containing this acid were subjected to silica gel column chromatography, and elution was performed with solvents of increasing polarity. All biological activity corresponding to the pheromone, including this compound, eluted in the highly polar methanol (B129727) fraction, confirming the acidic nature of the active compounds. nih.gov

A more specialized technique for separating unsaturated fatty acids is argentation chromatography, which uses silica gel impregnated with silver nitrate (B79036) (AgNO₃). magtech.com.cncsic.esresearchgate.netuobaghdad.edu.iq The separation principle is based on the reversible interaction between the π-electrons of the double bonds in the unsaturated fatty acids and the silver ions. This allows for the separation of fatty acids based on the number, geometry (Z/E), and position of their double bonds. This method is highly effective for isolating specific unsaturated fatty acid isomers. magtech.com.cnresearchgate.net

Table 2: Example of Column Chromatography Systems for Fatty Acid Separation

| Stationary Phase | Mobile Phase System | Application | Reference |

|---|---|---|---|

| Silica Gel | Stepwise gradient of increasing polarity (e.g., hexane, ether, methanol) | Isolation of acidic pheromone components including this compound. | nih.gov |

| Silver Nitrate-Impregnated Silica Gel | Hexane with increasing proportions of diethyl ether or other polar solvents | Separation of unsaturated fatty acid methyl esters based on degree of unsaturation. | magtech.com.cncsic.esresearchgate.net |

This table is interactive. You can sort and filter the data.

Thin Layer Chromatography (TLC)

Thin-layer chromatography is a rapid, simple, and inexpensive analytical technique used to monitor reaction progress, determine the number of components in a mixture, and as a pilot technique for developing column chromatography methods. nih.gov For short-chain fatty acids like this compound, silica gel plates are typically used as the stationary phase. researchgate.net

A key challenge in the TLC analysis of short-chain fatty acids is their visualization, as they are often colorless and may not be UV-active. nih.govnih.gov Various visualizing agents can be employed by spraying or dipping the developed TLC plate. researchgate.net

Table 3: Visualizing Agents for Short-Chain Fatty Acids on Silica Gel TLC

| Visualizing Agent | Principle of Detection | Suitable For | Reference |

|---|---|---|---|

| Bromocresol Green | pH indicator; acidic compounds appear as yellow spots on a blue background. | Free fatty acids | researchgate.net |

| Potassium Permanganate (KMnO₄) | Oxidizing agent; reacts with the double bond in unsaturated compounds, leaving a yellow/white spot on a purple background. | Unsaturated compounds | researchgate.net |

| Iodine Vapor | Iodine absorbs onto the surface of the plate and into the analyte spots, appearing as brown spots. | General purpose for organic compounds | nih.gov |

| Alkaline Blue | Dipping into an aqueous solution enables the detection of free acids from propanoic to octanoic. | Free fatty acids | researchgate.net |

This table is interactive. You can sort and filter the data.

The choice of mobile phase is critical and depends on the polarity of the compounds to be separated. For separating fatty acids, solvent systems often consist of a non-polar solvent like hexane mixed with a more polar solvent such as acetone (B3395972) or diethyl ether, sometimes with the addition of a small amount of acid (e.g., acetic acid) to prevent streaking of the acidic spots. researchgate.netnih.gov

Stereoisomerism and Analogue Research

Comparative Biological Activity and Specificity of (3Z)- and (3E)-3-Methyl-3-heptenoic Acid

The biological activity of 3-Methyl-3-heptenoic acid is significantly influenced by its stereoisomerism, particularly the configuration around the double bond, leading to the (3Z) and (3E) isomers. Research has shown that both the (3Z) and (3E)-3-methyl-3-heptenoic acids are components of the female sex pheromone of the cowpea weevil, Callosobruchus maculatus. conicet.gov.arresearchgate.net In behavioral and electrophysiological assays, both the (3Z) and (3E) isomers elicited high responses from male C. maculatus, and their activity was comparable to the response elicited by the combination of all identified pheromone components. conicet.gov.ar This suggests that both isomers are crucial for the pheromonal activity.

Interestingly, while each of the five identified acid pheromones, including (3Z)- and (3E)-3-methyl-3-heptenoic acid, was individually active for males, combinations of two or more of these compounds resulted in an additive, synergistic effect. researchgate.net This highlights the importance of the pheromone blend's specific composition in eliciting a full behavioral response.

In contrast, studies on the related species, Callosobruchus analis, revealed a high degree of specificity. The pheromone for C. analis was identified as (Z)-3-methyl-2-heptenoic acid. researchgate.net Importantly, the five acid pheromones from C. maculatus, including (3Z)- and (3E)-3-methyl-3-heptenoic acid, were found to be inactive for male C. analis. researchgate.net This lack of cross-attraction underscores the role of stereoisomerism and structural differences in ensuring species-specific communication. researchgate.net

Table 1: Comparative Activity of Pheromone Components in Callosobruchus maculatus

| Compound | Biological Activity |

|---|---|

| (3Z)-3-Methyl-3-heptenoic acid | High response from males conicet.gov.ar |

| (3E)-3-Methyl-3-heptenoic acid | High response from males conicet.gov.ar |

| 3-Methyleneheptanoic acid | Active conicet.gov.arresearchgate.net |

| (2Z)-3-Methyl-2-heptenoic acid | Active conicet.gov.arresearchgate.net |

| (2E)-3-Methyl-2-heptenoic acid | Active conicet.gov.arresearchgate.net |

| Combination of all components | Similar response to individual 3Z and 3E isomers conicet.gov.ar |

Synthesis and Characterization of Stereochemically Pure Enantiomers of 3-Methyl-3-heptenoic Acid

The synthesis of stereochemically pure enantiomers of 3-methyl-3-heptenoic acid is crucial for detailed structure-activity relationship studies and for confirming the biological activity of individual isomers. While the search results provide extensive information on the synthesis of related chiral compounds like (R)- and (S)-3-methylheptanoic acids and other chiral carboxylic acids, specific details on the synthesis and characterization of the individual enantiomers of 3-methyl-3Z-heptenoic acid are not explicitly detailed in the provided snippets. researchgate.nettandfonline.com

General methodologies for synthesizing chiral 3-methyl-alkanoic acids often involve starting from readily available chiral precursors, such as (R)-4-methyl-δ-valerolactone or (S)-citronellol. researchgate.net These approaches allow for the functional group manipulation to achieve the desired chiral carboxylic acid. researchgate.net The synthesis of specific stereoisomers, such as those of 5,9-dimethylheptadecane, a pheromone component of the mountain-ash bentwing moth, utilizes reagents like (3S)-3-Methyl-methylester Heptanoic Acid.

Characterization of stereochemically pure enantiomers typically involves techniques like high-performance liquid chromatography (HPLC) analysis of diastereomeric derivatives. For instance, the enantiomeric purity of a synthesized chiral acid can be determined by converting it to its acid chloride and then reacting it with a chiral amine, such as (R)-1-(1-naphthyl)ethylamine, to form diastereomeric amides that can be resolved and quantified by HPLC. cdnsciencepub.com The absolute configuration can be confirmed by comparing the results with the analysis of the other enantiomer or by using advanced spectroscopic techniques.

Investigation of Structurally Related Methyl-Branched Unsaturated Carboxylic Acids

Structure-Activity Relationship (SAR) Studies in Chemoecological Contexts

The study of structurally related methyl-branched unsaturated carboxylic acids is fundamental to understanding the chemical ecology of insect communication. Structure-activity relationship (SAR) studies reveal how molecular structure influences biological activity, providing insights into the specificity of pheromone perception.

In the context of Callosobruchus species, the female sex pheromone of C. maculatus is a blend of five C8 acids: (3Z)- and (3E)-3-methyl-3-heptenoic acid, 3-methyleneheptanoic acid, and (2Z)- and (2E)-3-methyl-2-heptenoic acid. conicet.gov.arresearchgate.net The fact that each of these structurally similar compounds is individually active, and their combination produces an additive effect, points to a complex SAR where different structural motifs are recognized by the male's sensory system. researchgate.net

The importance of the methyl branch and the position and geometry of the double bond is highlighted by the inactivity of the C. maculatus pheromone components for C. analis. researchgate.net This suggests that the receptors in C. analis are highly tuned to the specific structure of (Z)-3-methyl-2-heptenoic acid.

Broader SAR studies on branched-alkyl carboxylic acids have shown that the position and size of alkyl substituents significantly impact their biological effects. nih.gov For instance, research on a series of branched carboxylic acids indicated that those with 2- or 3-carbon alkyl substituents at the alpha position of the carboxylic acid elicited similar transcriptional profiles, which differed from shorter or longer chain acids. nih.gov This type of research, although not directly on pheromones, demonstrates the principle that small structural changes in branched carboxylic acids can lead to significant differences in biological activity. nih.govnih.gov

Analysis of Pheromone Blends and Synergistic Effects in Behavioral Assays

The analysis of pheromone blends is critical because the behavioral response of an insect is often not to a single compound but to a specific ratio of several components. In the case of C. maculatus, while individual components of the female sex pheromone are active, their combination leads to an enhanced, additive response. researchgate.net This indicates a synergistic interaction between the different methyl-branched unsaturated carboxylic acids in the blend.

The precise composition of the pheromone blend is crucial for species recognition and reproductive isolation. The lack of cross-attraction between C. maculatus and C. analis demonstrates that the specific blend of five acids produced by C. maculatus females is not recognized by C. analis males, which are attuned to a different chemical signal. researchgate.net

Synergistic effects are a common theme in chemical ecology. For example, in other insect species, the main component of a pheromone can be strongly synergized by minor components. uni-bayreuth.de This emphasizes that the biological activity of a pheromone is not just about the presence of a particular compound like this compound, but about its presence within a specific chemical context. The interaction between different components of a blend can lead to a behavioral output that is greater than the sum of the responses to the individual components.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (3Z)-3-Methyl-3-heptenoic acid |

| (3E)-3-Methyl-3-heptenoic acid |

| 3-Methyleneheptanoic acid |

| (2Z)-3-Methyl-2-heptenoic acid |

| (2E)-3-Methyl-2-heptenoic acid |

| (R)-4-Methyl-δ-valerolactone |

| (S)-Citronellol |

| (3S)-3-Methyl-methylester Heptanoic Acid |

| (R)-1-(1-Naphthyl)ethylamine |

Applications in Chemical Ecology and Pest Management Science

Mechanisms of Olfactory Reception and Signal Transduction in Arthropod Systems

The perception of 3-Methyl-3Z-heptenoic acid, a key component of the female-produced sex pheromone in the cowpea weevil, Callosobruchus maculatus, is a complex process initiated at the peripheral olfactory system of the male beetle. nih.gov This process involves a series of molecular interactions that convert the chemical signal into a neuronal response, guiding the male towards a potential mate.

The initial step in olfactory reception involves the detection of the pheromone molecule by specialized proteins within the sensillar lymph of the male's antennae. ianakyildiz.com While the specific odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) that bind to this compound in C. maculatus have not been definitively identified, transcriptome analysis of the beetle's antennae has revealed a suite of candidate chemosensory genes. nih.gov These proteins are thought to solubilize the hydrophobic pheromone molecule and transport it to the olfactory receptors located on the dendritic membrane of olfactory receptor neurons (ORNs). ianakyildiz.com

The interaction between the pheromone-OBP complex and the olfactory receptor is a critical step for signal recognition. In C. maculatus, several odorant receptors (ORs) and ionotropic receptors (IRs) have been identified through antennal transcriptome analysis. nih.gov One particular odorant receptor, CmacOR13a, has been found to be highly expressed in the antennae of males, suggesting a potential role in the reception of female-produced sex pheromones like this compound. nih.gov

Upon binding of the pheromone to the receptor, a conformational change is induced, leading to the opening of an ion channel and the generation of a receptor potential. This electrical signal, if it reaches the threshold, triggers an action potential that travels along the axon of the ORN to the antennal lobe of the brain for further processing. ianakyildiz.com The precise signal transduction cascade initiated by this compound in C. maculatus is not fully elucidated, but it is likely to follow the general principles of insect olfactory signal transduction, potentially involving G-protein coupled pathways or direct ionotropic mechanisms. frontiersin.org Sensory neuron membrane proteins (SNMPs) are also implicated in pheromone perception in insects and have been identified in the antennal transcriptome of C. maculatus, suggesting their involvement in this process. nih.gov

Table 1: Candidate Chemosensory Genes in Callosobruchus maculatus Involved in Olfactory Reception

| Gene Family | Number Identified in Antennal Transcriptome | Potential Role in this compound Reception |

| Odorant Receptors (ORs) | 17 | Direct binding of the pheromone, signal transduction. CmacOR13a is a strong candidate. nih.gov |

| Ionotropic Receptors (IRs) | 10 | Potential role in chemosensation, possibly detecting acidic components of the pheromone blend. nih.gov |

| Odorant-Binding Proteins (OBPs) | 12 | Solubilization and transport of the pheromone to the receptors. nih.govianakyildiz.com |

| Chemosensory Proteins (CSPs) | 7 | Similar function to OBPs in transporting semiochemicals. nih.gov |

| Sensory Neuron Membrane Proteins (SNMPs) | 1 | Accessory role in pheromone detection at the receptor neuron membrane. nih.gov |

Integration of Semiochemicals into Sustainable Pest Management Strategies

The identification of this compound as a component of the C. maculatus sex pheromone has paved the way for its use in environmentally benign pest management strategies. usda.gov These approaches aim to manipulate the behavior of the pest to reduce its population and minimize crop damage, offering an alternative to broad-spectrum insecticides.

Pheromone-baited traps are a cornerstone of integrated pest management (IPM) programs, providing a sensitive and species-specific method for detecting the presence and monitoring the population dynamics of pests. beanbeetle.org Lures containing synthetic this compound, often in combination with the other identified components of the C. maculatus pheromone blend, can be used to attract male weevils to traps. usda.gov

The data gathered from these traps are invaluable for:

Early Pest Detection: Identifying the arrival of C. maculatus in a storage facility or field.

Population Monitoring: Tracking the seasonal abundance and fluctuations in the weevil population.

Informing Treatment Decisions: Determining the optimal timing for the application of control measures, thereby reducing unnecessary pesticide use.

Research has shown that combinations of the synthetic pheromone components have an additive effect on male attraction, highlighting the importance of using a blend that mimics the natural pheromone for optimal trap efficacy. usda.govnih.gov

Beyond monitoring, pheromones can be used for direct control of pest populations through mass trapping and mating disruption.

Mass Trapping: This strategy involves deploying a high density of pheromone traps to capture a significant proportion of the male population, thereby reducing the number of successful matings and subsequent offspring. The effectiveness of mass trapping is dependent on factors such as trap density, lure efficacy, and the initial pest population size.

Mating Disruption: This technique aims to permeate the atmosphere with a high concentration of synthetic pheromone, making it difficult for males to locate calling females. cambridge.org This confusion can occur through several mechanisms, including:

Competitive Attraction: Males are attracted to the numerous synthetic pheromone sources instead of the females.

Sensory Adaptation/Habituation: The constant exposure to the pheromone can desensitize the male's olfactory system, rendering it unable to respond to the lower concentrations of pheromone released by females.

The successful implementation of mating disruption for C. maculatus would involve the development of controlled-release formulations of this compound and its synergistic compounds to ensure a consistent and long-lasting release of the pheromone in the target area.

Evolutionary and Co-evolutionary Aspects of Pheromone Systems and Chemical Specificity

The pheromone communication system of C. maculatus, which utilizes this compound, is a product of evolutionary pressures that have shaped its specificity and efficacy. The composition of a species' sex pheromone is a critical component of its reproductive isolation, preventing hybridization with closely related species.

Studies have demonstrated a lack of cross-attraction between C. maculatus and the related species Callosobruchus analis. usda.govnih.gov While the pheromone of C. analis also contains methyl-heptenoic acid isomers, the specific blend differs from that of C. maculatus. nih.gov This chemical divergence in the pheromone signal is a key factor in maintaining reproductive isolation between these two species, illustrating the role of pheromones in speciation.

The evolution of these specific pheromone blends is likely driven by a co-evolutionary process between the sender (female) and the receiver (male). Mutations leading to changes in the female's pheromone production must be accompanied by corresponding changes in the male's olfactory system to detect and respond to the new blend. This "lock-and-key" mechanism ensures that the communication channel remains effective within a species while diverging between species. The diversity of chemosensory genes, such as the odorant receptors found in C. maculatus, provides the genetic raw material for such evolutionary adaptations. nih.govnih.gov

Table 2: Pheromone Components and Interspecific Responses

| Species | Key Pheromone Components | Response of C. maculatus males | Response of C. analis males |

| Callosobruchus maculatus | 3-Methyleneheptanoic acid, (Z)-3-Methyl-3-heptenoic acid, (E)-3-Methyl-3-heptenoic acid, (Z)-3-Methyl-2-heptenoic acid, (E)-3-Methyl-2-heptenoic acid usda.govnih.gov | Attracted | No response nih.gov |

| Callosobruchus analis | (Z)-3-Methyl-2-heptenoic acid and other unidentified C-8 acids usda.govnih.gov | No response nih.gov | Attracted |

Future Research Directions and Emerging Methodologies

Development of Chemoenzymatic and Biocatalytic Approaches for Enantioselective Synthesis

The synthesis of specific enantiomers of chiral molecules is crucial, as different stereoisomers can have vastly different biological activities. Traditional chemical synthesis often produces a racemic mixture (an equal mix of both enantiomers), requiring difficult and costly separation steps. Biocatalysis, using isolated enzymes or whole microorganisms, and chemoenzymatic methods, which combine enzymatic and conventional chemical reactions, offer highly selective and environmentally friendly alternatives. nih.govnih.govresearchgate.net

Future efforts in synthesizing 3-Methyl-3Z-heptenoic acid are likely to focus on these green chemistry approaches. Enzymes such as lipases and reductases are particularly effective for creating chiral molecules with high enantiomeric excess (e.e.), often under mild reaction conditions. nih.govnih.gov For instance, ene-reductases (ERs) are known for their ability to catalyze the asymmetric reduction of C=C double bonds, a key feature in the structure of this compound. researchgate.net Researchers are increasingly highlighting the use of enzymatic reactions in the synthesis of insect pheromones. rsc.org The development of a biocatalytic route could involve screening microbial cultures for enzymes capable of selectively producing the desired enantiomer of this compound or its precursors. nih.gov

This approach offers several advantages over purely chemical methods, including:

High Enantioselectivity: Enzymes can often produce a single enantiomer with greater than 95-99% e.e. nih.gov

Mild Reaction Conditions: Biocatalytic reactions typically occur at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents.

Environmental Sustainability: These methods are considered "green" as they reduce chemical waste and avoid the use of toxic heavy metal catalysts often required in traditional synthesis. magtech.com.cn

The table below outlines potential enzymatic strategies that could be explored for the synthesis of this compound.

| Enzymatic Strategy | Enzyme Class | Potential Application in Synthesis | Key Advantage |

| Asymmetric Reduction | Ene-Reductases (ERs), Ketoreductases (KREDs) | Stereoselective reduction of a C=C or C=O bond in a precursor molecule. | High enantioselectivity for creating the chiral center. |

| Kinetic Resolution | Lipases | Selective esterification or hydrolysis of one enantiomer from a racemic mixture of a precursor. | Effective for separating enantiomers when a stereoselective synthesis is not feasible. |

| Dynamic Kinetic Resolution (DKR) | Combination of enzymes (e.g., lipase) and a racemization catalyst | Converts the unwanted enantiomer into the desired one during the resolution process, theoretically allowing for a 100% yield. | Overcomes the 50% theoretical yield limit of standard kinetic resolution. |

Advanced Computational Chemistry for Conformational Analysis and Ligand-Receptor Interactions

Understanding how a pheromone molecule like this compound interacts with its specific receptor is fundamental to deciphering its biological function. Advanced computational chemistry provides powerful tools to model these interactions at an atomic level. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy combined with quantum chemical calculations can elucidate the molecule's stable three-dimensional shapes, or conformations. researchgate.netmdpi.com

Future research will likely employ sophisticated modeling to simulate the docking of this compound into the binding pocket of its cognate olfactory receptor (OR). nih.gov Insect ORs are part of a complex system that includes pheromone-binding proteins (PBPs) and co-receptors (Orco). frontiersin.orgnih.govacs.org PBPs are thought to solubilize and transport hydrophobic pheromones through the aqueous environment of the sensillum lymph to the receptor neuron. acs.orgnih.gov

Computational models can predict:

The most stable conformations of the pheromone.

The specific amino acid residues in the receptor's binding site that interact with the pheromone.

The binding energy of the pheromone-receptor complex, indicating the strength of the interaction.

How subtle changes in the pheromone's structure might affect its binding affinity and biological activity.

A biophysical model of the entire pheromone transduction cascade, from the initial binding to the generation of a nerve impulse, can be constructed and refined. nih.gov This "in silico" approach can guide the design of novel, more potent, or more selective analogs for use in pest management, and can help explain the high specificity observed in insect chemical communication. nih.govabcresearch.org

Application of Omics Technologies in Pheromone Biosynthesis and Olfactory Systems

"Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of biological systems. nih.gov These approaches are becoming indispensable for understanding the complete pathway of chemical communication, from the genes responsible for producing a pheromone to the full complement of proteins involved in its detection. frontiersin.org

Genomics and Transcriptomics: By sequencing the genome and analyzing the transcriptome (all expressed RNA molecules) of an insect's pheromone glands and antennae, researchers can identify the complete set of genes involved in both producing and detecting this compound. elifesciences.orgfrontiersin.orgbiorxiv.org Transcriptomic analysis of insect antennae has been particularly powerful in identifying the specific odorant receptors (ORs), ionotropic receptors (IRs), and odorant-binding proteins (OBPs) that are crucial for olfaction. nih.govnih.gov

Proteomics: This involves the large-scale study of proteins. Proteomic analysis can identify the enzymes (e.g., fatty acid synthases, desaturases, reductases) actively producing the pheromone in the gland, as well as the receptor and signaling proteins present in the olfactory neurons. nih.gov

Metabolomics: This technique analyzes the complete set of small molecules (metabolites) within a biological sample. It can be used to map the entire biosynthetic pathway leading to this compound by identifying all the precursor and intermediate molecules. frontiersin.org

Integrating these omics datasets allows for a systems biology approach, creating comprehensive models of pheromone biosynthesis and perception. frontiersin.orgfrontiersin.org This knowledge can reveal novel targets for disrupting insect communication for pest control or for optimizing the biotechnological production of pheromones in engineered microorganisms.

Exploration of Novel Biological Roles and Bioactivities of this compound Beyond Communication

While this compound is known as a semiochemical, its identity as a branched-chain fatty acid (BCFA) suggests it may possess other biological activities. wikipedia.org BCFAs are a class of fatty acids with diverse and significant physiological roles that are increasingly being recognized. mdpi.comdellait.com Research on various BCFAs has revealed a wide range of potent bioactivities, suggesting that this compound could have functions beyond its role in chemical signaling.

Emerging research on BCFAs indicates they may have the following properties:

Anti-inflammatory Effects: Some BCFAs have been shown to reduce the expression of inflammatory cytokines. acs.orgrsc.orgresearchgate.net

Anticancer Properties: Studies have demonstrated that certain BCFAs can induce cytotoxicity in cancer cells. acs.orgresearchgate.net

Metabolic Regulation: BCFAs may play a role in reducing the risk of metabolic disorders and influencing lipid metabolism. mdpi.comacs.org

Gut Microbiota Modulation: BCFAs can influence the composition of gut microbiota. researchgate.net

Future research should investigate whether this compound exhibits similar properties. Such studies could open up entirely new applications for this molecule in areas like human health and nutrition. mdpi.com For example, its potential anti-inflammatory or antimicrobial properties could be explored for therapeutic or food preservation purposes. This line of inquiry would represent a significant shift from its traditional role in entomology to the broader fields of biochemistry and pharmacology. medchemexpress.comchemimpex.com

Q & A

Q. What are the recommended safety protocols for handling 3-Methyl-3Z-heptenoic acid in laboratory settings?

- Methodological Answer : Based on safety data sheets for structurally related carboxylic acids (e.g., 3-hydroxypropanoic acid), essential precautions include:

- Use of chemical fume hoods to prevent inhalation exposure .

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to mitigate skin/eye irritation risks .

- Immediate decontamination procedures for spills, including neutralization with inert absorbents and disposal via certified chemical waste services .

- Storage in airtight containers at 2–8°C to prevent degradation .

Q. What synthetic methodologies are reported for this compound, and how can purity be optimized?

- Methodological Answer : While direct literature on this compound is limited, analogous α,β-unsaturated carboxylic acids are synthesized via:

- Wittig reaction : Using methyltriphenylphosphonium ylides and heptenoyl precursors, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) removes byproducts. Purity ≥95% can be confirmed via HPLC with UV detection at 210 nm .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to confirm the Z-configuration (e.g., coupling constants = 10–12 Hz for cis-alkenes) .

- FT-IR : Peaks at 1700–1725 cm (C=O stretch) and 950–980 cm (C-H bend for Z-alkenes) .

- Polarimetry : To assess optical activity if chiral centers are present .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic stability data for this compound under varying pH conditions be resolved?

- Methodological Answer :

- Controlled stability assays : Conduct pH-dependent studies (pH 2–12) at 25°C and 40°C, monitoring degradation via UHPLC-MS/MS .

- Kinetic analysis : Use Arrhenius plots to compare activation energies across pH conditions, identifying degradation pathways (e.g., hydrolysis vs. oxidation) .

- Reference standards : Cross-validate results with NIST-certified analogs (e.g., 3-hydroxy-4-methoxybenzoic acid) to calibrate instruments .

Q. What advanced strategies can improve the stereoselective synthesis of this compound?

- Methodological Answer :

- Chiral catalysts : Use Ru-based asymmetric hydrogenation catalysts to enhance Z-selectivity (>90% ee) .

- In-situ monitoring : Employ ReactIR spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

- Computational modeling : Density Functional Theory (DFT) simulations to predict transition states and optimize reaction pathways .

Q. How can researchers develop a robust analytical workflow for detecting trace metabolites of this compound in biological systems?

- Methodological Answer :

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from serum/urine .

- UHPLC-MS/MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor MRM transitions for quantification .

- Validation : Include spike-recovery experiments (85–115% recovery) and limit of detection (LOD) studies (<1 ng/mL) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported solubility profiles of this compound across solvents?

- Methodological Answer :

- Standardized protocols : Follow OECD 105 guidelines for shake-flask solubility tests at 25°C, using HPLC for quantification .

- Solvent polarity index : Correlate solubility with solvent polarity (e.g., logP values) to identify outliers .

- Inter-laboratory validation : Collaborate with multiple labs to assess reproducibility, using identical batches of the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.